molecular formula C12H20ClN5O3 B12757289 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (+-)- CAS No. 134116-30-6

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (+-)-

Cat. No.: B12757289
CAS No.: 134116-30-6
M. Wt: 317.77 g/mol
InChI Key: UGNOITBBVZBZTP-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (±)- is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its unique substituents, which confer specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of the dimethyl and hydroxypropylaminoethyl groups. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (±)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (±)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in cocoa, with mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator properties.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)amino)ethyl)-, monohydrochloride, (±)- is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

134116-30-6

Molecular Formula

C12H20ClN5O3

Molecular Weight

317.77 g/mol

IUPAC Name

7-[2-(2-hydroxypropylamino)ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C12H19N5O3.ClH/c1-8(18)6-13-4-5-17-7-14-10-9(17)11(19)16(3)12(20)15(10)2;/h7-8,13,18H,4-6H2,1-3H3;1H

InChI Key

UGNOITBBVZBZTP-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O.Cl

Origin of Product

United States

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